molecular formula C23H19N3O B2685324 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638136-21-7

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No. B2685324
CAS RN: 638136-21-7
M. Wt: 353.425
InChI Key: GAQBQVPDAQTCHB-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . They are also called 1,4-diazanapthalene,1, 4-naphthyridine, etc .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, substitutions reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. For example, quinoxaline itself is a white crystalline powder .

Scientific Research Applications

Antiviral Activity and Interferon Induction

Research indicates that derivatives of 6H-indolo[2,3-b]quinoxaline, including compounds with similar structural frameworks, exhibit significant antiviral activity and the ability to induce interferon, highlighting their potential in antiviral therapy. For example, a study on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines revealed these compounds as potent interferon inducers and antivirals, with morpholine and 4-methyl-piperidine derivatives showing notable efficacy and low cytotoxicity (Shibinskaya et al., 2010).

Binding to DNA and RNA

Another study investigated the interactions of an antiviral quinoxaline derivative with synthetic DNA and RNA, demonstrating its capacity to bind and stabilize both duplex and triplex nucleic acid structures. This binding suggests potential applications in antiretroviral therapy and as a tool in molecular biology for manipulating nucleic acid conformations (Sehlstedt et al., 1998).

Synthesis Methodology

Advancements in the synthesis of indoloquinoxaline derivatives, such as the direct synthesis of indolofuroquinoxalines, contribute to the development of greener and more efficient production methods. These methodologies facilitate the exploration of these compounds for various scientific applications, including drug development and material science (Nikumbh et al., 2016).

Photophysical Properties

The photophysical behavior of indoloquinoxaline derivatives, including modifications by hydrogen bonding, presents interesting aspects for research in fields such as photophysics and photochemistry. Such studies offer insights into how these compounds interact with light and other molecules, which is crucial for designing optical materials and sensors (Waluk & Komorowski, 1987).

Anticancer Potential

Research on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives explores their anticancer properties, including DNA binding and cytotoxic evaluations. These studies highlight the therapeutic potential of indoloquinoxaline derivatives in cancer treatment, offering a foundation for further investigation into their mechanism of action and efficacy (Gu et al., 2017).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their specific structure and the biological target they interact with. Some quinoxaline derivatives have been reported for their antiviral activity .

Safety and Hazards

Quinoxaline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . They have been used as antibiotics and have shown diverse pharmacological activities . The critical role of quinoxaline on various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQBQVPDAQTCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

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